N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Description
N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-12-4-2-3-5-13(12)10-20-11-17-16(18-20)19-26(24,25)15-8-6-14(7-9-15)21(22)23/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXLTHDFDPCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the 2-methylbenzyl group. The final steps involve the nitration of the benzene ring and the sulfonation to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The choice of solvent and temperature also plays a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea: Known for its antiviral properties.
4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-Imidazole: Used in drug development for its ability to catalyze specific reactions.
Uniqueness
N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
